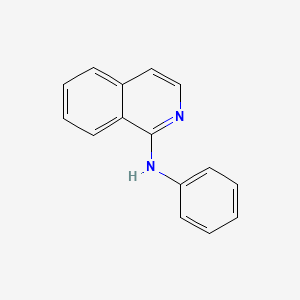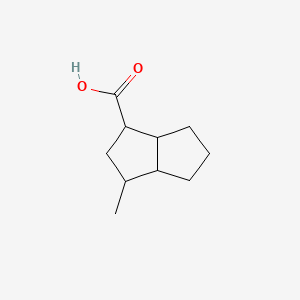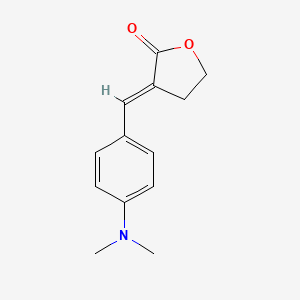
N-Phenyl-1-isoquinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-1-isoquinolinamine: is an organic compound with the molecular formula C15H12N2 It is a derivative of isoquinoline, where the nitrogen atom in the isoquinoline ring is bonded to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of Isoquinoline: One common method involves the amination of isoquinoline with aniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.
Reductive Amination: Another method involves the reductive amination of isoquinoline with nitrobenzene, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of N-Phenyl-1-isoquinolinamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Phenyl-1-isoquinolinamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form N-phenyl-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: N-oxide derivatives
Reduction: N-phenyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Phenyl-1-isoquinolinamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural properties make it suitable for applications in electronic devices and photonics.
Wirkmechanismus
The mechanism by which N-Phenyl-1-isoquinolinamine exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-2-isoquinolinamine: Similar structure but with the phenyl group attached to the second position of the isoquinoline ring.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of N-Phenyl-1-isoquinolinamine.
N-Phenylquinolinamine: A related compound where the isoquinoline ring is replaced with a quinoline ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N-phenylisoquinolin-1-amine |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17) |
InChI-Schlüssel |
IVKBQKXRJFEWRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)





![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)



![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)
